1-Isocyanato-2,4,5-trimethylbenzene
Description
Contextualization of Aryl Isocyanates as Reactive Intermediates in Organic Synthesis
Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate functional group (–N=C=O) directly attached to an aromatic ring. This functional group renders them highly electrophilic, making them valuable and versatile reactive intermediates in organic synthesis. sigmaaldrich.comwikipedia.org The carbon atom of the isocyanate group is susceptible to nucleophilic attack, leading to a wide array of addition reactions. sigmaaldrich.comhealth.state.mn.us
These reactions are fundamental to the synthesis of a diverse range of important organic molecules. For instance, their reaction with alcohols yields carbamates (urethanes), a linkage that is the cornerstone of polyurethane chemistry. wikipedia.orgnih.gov Similarly, reactions with amines produce urea (B33335) derivatives, and with water, they form an unstable carbamic acid which readily decarboxylates to yield a primary amine and carbon dioxide. wikipedia.org Beyond simple additions, aryl isocyanates can participate in cycloaddition reactions, such as the [3+2] cycloaddition with aza-oxyallyl cations to form heterocyclic structures. sigmaaldrich.com Their reactivity can be modulated by the nature of the substituents on the aromatic ring, influencing the electrophilicity of the isocyanate group. sigmaaldrich.com
Overview of Methyl-Substituted Aryl Isocyanates in Contemporary Research
Within the broader family of aryl isocyanates, methyl-substituted variants have garnered considerable attention in contemporary research. The presence and position of methyl groups on the aromatic ring can significantly influence the compound's physical properties and chemical reactivity. For example, 2,4,6-trimethylphenyl isocyanate, also known as mesityl isocyanate, is a well-studied compound used as an intermediate in organic chemical synthesis. fishersci.ca The steric hindrance provided by the two ortho-methyl groups can influence the regioselectivity of its reactions.
The study of methyl-substituted isocyanates extends to simpler molecules as well, such as methyl isocyanate itself, which has been the subject of detailed spectroscopic and structural characterization to understand its rotational and vibrational properties. nist.gov Research on various trimethylbenzene isomers, which are precursors to the corresponding isocyanates, provides further insight into the effects of methyl group positioning on the properties of the aromatic system. wikipedia.orgnih.gov These studies are crucial for designing and synthesizing novel isocyanates with tailored properties for specific applications.
Research Significance and Potential of 1-Isocyanato-2,4,5-trimethylbenzene
This compound, with its specific substitution pattern, presents a unique combination of steric and electronic effects that make it a compound of research interest. While not as extensively studied as some other isomers, its potential lies in its utility as a building block for more complex molecules and functional materials. The precursor to this isocyanate is 1,2,4-trimethylbenzene (B165218) (pseudocumene), an abundant aromatic hydrocarbon isolated from the C9 aromatic fraction of petroleum distillation. wikipedia.orgnist.gov
The research significance of this compound is rooted in its potential to participate in the typical reactions of aryl isocyanates, but with outcomes influenced by the asymmetrical arrangement of its methyl groups. This could lead to the development of new polymers, coatings, or pharmacologically active compounds with specific properties. For instance, the incorporation of the 2,4,5-trimethylphenyl moiety could impart desirable solubility, thermal stability, or biological activity to the resulting products.
While detailed research findings specifically on this compound are not widely published, its availability from chemical suppliers suggests its use in proprietary or niche research and development activities. sigmaaldrich.com Further investigation into its reactivity, polymerization behavior, and derivatization could unveil novel applications in materials science and medicinal chemistry.
Below is a table summarizing the basic properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 85324-94-3 |
| Molecular Formula | C₁₀H₁₁NO |
| InChI Key | MAIFYUSBGLFXDA-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-2,4,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-4-9(3)10(11-6-12)5-8(7)2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIFYUSBGLFXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510055 | |
| Record name | 1-Isocyanato-2,4,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85324-94-3 | |
| Record name | 1-Isocyanato-2,4,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trimethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Considerations for 1 Isocyanato 2,4,5 Trimethylbenzene
Conventional Routes for Isocyanate Synthesis from Amines
The transformation of an amino group into an isocyanate group is a cornerstone of industrial chemistry, primarily for the production of polyurethanes. The synthesis of 1-isocyanato-2,4,5-trimethylbenzene starts from its corresponding amine, 2,4,5-trimethylaniline (B89559).
Phosgene-Based Amidocarbonylation
The most traditional and widely used industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). google.comresearchgate.net This process, known as phosgenation, is suitable for high-boiling point amines like aryl amines. acs.orgnih.gov The reaction typically proceeds in two stages. First, the amine (2,4,5-trimethylaniline) reacts with phosgene to form an intermediate carbamoyl (B1232498) chloride. In the second stage, this intermediate is heated (thermolysis) to eliminate a molecule of hydrogen chloride (HCl), yielding the final isocyanate product, this compound. google.com
While effective, this method involves the highly toxic and corrosive nature of phosgene and the production of HCl as a byproduct, which presents significant safety and environmental challenges. acs.orgdigitellinc.com Phosgenation can be carried out in either a liquid or gas phase. The liquid phase method is often used for less volatile amines and can be performed at milder temperatures, though it may require more solvent and result in more byproducts. acs.orgnih.gov To enhance the reaction, catalytic quantities of a hydrocarbyl isocyanate and a tertiary amine base can be employed, which may allow for lower reaction temperatures and shorter reaction times. google.com
Non-Phosgene Approaches for Aryl Isocyanate Production
Growing environmental and safety concerns regarding phosgene have spurred the development of numerous non-phosgene routes for isocyanate synthesis. acs.orgnih.govdigitellinc.com These methods are often considered greener alternatives as they avoid the use of phosgene and can reduce corrosive byproducts. researchgate.net
A prominent non-phosgene strategy involves a two-step process: the synthesis of a carbamate (B1207046) from an amine or nitro compound, followed by the thermal decomposition of the carbamate to the isocyanate. acs.orgnih.gov
Key non-phosgene routes include:
Reductive Carbonylation of Nitro Compounds: Aromatic nitro compounds can be directly converted to isocyanates or their carbamate precursors by reacting them with carbon monoxide (CO) in the presence of a transition metal catalyst. acs.orgnih.govresearchgate.net This method is appealing as it starts from readily available nitroarenes. However, the direct synthesis often requires harsh conditions, and the catalysts (often based on palladium, rhodium, or ruthenium) can be difficult to recycle. nih.govdigitellinc.comresearchgate.net
Oxidative Carbonylation of Amines: In this approach, an amine is reacted with carbon monoxide and an oxidizing agent to form a carbamate, which is then pyrolyzed. researchgate.netresearchgate.net Palladium-based catalysts are frequently used for the oxidative carbonylation of aniline (B41778) with methanol. researchgate.net
The Urea (B33335) Method: This route uses urea as a phosgene substitute. The amine reacts with urea and an alcohol to form the corresponding carbamate, which is then decomposed to the isocyanate. acs.orgnih.gov The byproducts are alcohol and ammonia, which can be recycled, making this a potentially "zero-emission" process. nih.gov
Dimethyl Carbonate (DMC) Method: Toluene (B28343) diamine can be reacted with DMC, a non-toxic reagent, to produce the corresponding diurethane. ebrary.net Subsequent heating yields the diisocyanate and methanol, which can be recycled. ebrary.net This principle can be applied to monoamines as well.
Curtius Rearrangement: This classical rearrangement converts an acyl azide (B81097) into an isocyanate. google.com While considered a clean, high-yielding reaction, safety concerns associated with the handling of explosive acyl azide intermediates have limited its large-scale industrial application. ebrary.netgoogle.com
| Method | Starting Material | Key Reagents | Intermediate | Advantages | Challenges | Citation |
|---|---|---|---|---|---|---|
| Reductive Carbonylation | Nitroarene | CO, Catalyst (Pd, Rh, Ru) | Carbamate (often) | Direct route from nitro compounds | Harsh conditions, catalyst recycling | nih.govdigitellinc.comresearchgate.net |
| Oxidative Carbonylation | Amine | CO, Alcohol, Oxidant, Catalyst (Pd) | Carbamate | Environmentally benign pathway | Catalyst cost and efficiency | researchgate.netresearchgate.net |
| Urea Method | Amine | Urea, Alcohol | Carbamate | Cost-effective, potential for zero emissions | Requires thermal decomposition step | acs.orgnih.gov |
| Dimethyl Carbonate (DMC) | Amine | DMC | Carbamate/Urethane (B1682113) | Uses non-toxic reagent, byproduct recycling | Requires thermal decomposition step | ebrary.net |
| Curtius Rearrangement | Carboxylic Acid Derivative | Azide source (e.g., NaN₃) | Acyl Azide | Clean, high-yielding | Explosive/hazardous intermediates | ebrary.netgoogle.com |
Synthetic Strategies for the 2,4,5-Trimethylbenzene Aromatic Core
The synthesis of the target molecule requires the preparation of the specific aromatic precursor, 2,4,5-trimethylaniline. This is typically achieved through the functionalization of a more common trimethylbenzene isomer.
Functionalization of Trimethylbenzene Isomers, e.g., 1,2,4-Trimethylbenzene (B165218)
1,2,4-Trimethylbenzene, also known as pseudocumene, is a readily available aromatic hydrocarbon isolated from the C9 fraction of petroleum refining. wikipedia.orgtexas.gov It serves as a common starting material for the synthesis of various substituted benzene (B151609) derivatives. wikipedia.orghmdb.ca The synthesis of 2,4,5-trimethylaniline from pseudocumene involves a standard nitration-reduction sequence.
Nitration: Pseudocumene is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. The directing effects of the three methyl groups guide the incoming electrophile.
Reduction: The resulting nitropseudocumene is then reduced to the corresponding amine. Catalytic hydrogenation is a common method, employing catalysts such as nickel (Ni) or palladium (Pd) under a hydrogen atmosphere to convert the nitro group to an amino group (-NH₂), yielding 2,4,5-trimethylaniline. google.com
Derivatization via Halomethylation and Subsequent Transformations
Halomethylation is a functionalization reaction that introduces a halomethyl group (e.g., -CH₂Cl) onto an aromatic ring. researchgate.netgoogle.com This reaction is valuable in organic synthesis because the introduced group can be easily converted into other functionalities. google.com For aromatic compounds like trimethylbenzenes, the reaction can be carried out using reagents such as formaldehyde (B43269) and a hydrogen halide, often with a catalyst. google.com
While not the most direct route to 2,4,5-trimethylaniline, halomethylation represents a potential synthetic pathway for functionalizing the trimethylbenzene core. A chloromethylated trimethylbenzene could, in principle, undergo subsequent transformations. For instance, the chloromethyl group could be converted to other functional groups that might then be used to direct further substitutions or be transformed into an amine precursor. However, achieving the specific 2,4,5-substitution pattern through this multi-step method would be more complex than the direct nitration of pseudocumene.
Catalytic Systems in Isocyanate Synthesis and Functionalization
Catalysis plays a pivotal role in nearly every aspect of this compound synthesis, from the formation of the aromatic core to the final isocyanate group.
Catalysis in Aromatic Core Synthesis: The industrial production of trimethylbenzene isomers itself relies on catalysis, such as the methylation of toluene or xylenes (B1142099) over aluminosilicate (B74896) catalysts. wikipedia.org In the functionalization of 1,2,4-trimethylbenzene, catalysis is central to the reduction of the nitro group.
| Synthetic Step | Catalyst Type | Examples | Purpose | Citation |
|---|---|---|---|---|
| Isomer Production (e.g., Pseudocumene) | Aluminosilicate | Zeolites | Methylation / Disproportionation of Toluene/Xylenes | wikipedia.org |
| Nitration | Acid Catalyst | H₂SO₄ | Generation of nitronium ion (NO₂⁺) | wikipedia.orgchemicalbook.com |
| Nitro Group Reduction | Heterogeneous Metal | Ni, Pd, Pt | Catalytic hydrogenation to form amine | google.com |
| Halomethylation | Lewis/Brønsted Acid | ZnCl₂, H₂SO₄, POCl₃ | Activate formaldehyde for electrophilic substitution | google.com |
| C-H Functionalization | Transition Metal Complex | Rh, Ru | Direct and regioselective C-H bond activation | nih.govtcsedsystem.edu |
Catalysis in Isocyanate Synthesis: In phosgene-based routes, catalysts can be used to improve reaction conditions. google.com However, catalysis is most critical in the non-phosgene methods.
Reductive Carbonylation of Nitroarenes: This reaction is heavily dependent on transition metal catalysts. Group VIII metal complexes, particularly those of palladium (Pd), rhodium (Rh), and ruthenium (Ru), are the most studied. researchgate.net The efficiency and selectivity of the reaction are highly influenced by the choice of metal, ligands, and reaction conditions. digitellinc.comresearchgate.net
Oxidative Carbonylation of Amines: Palladium-based catalysts are also the most active for this transformation. researchgate.net
Carbamate Decomposition: The thermal cracking of carbamates to isocyanates is often facilitated by catalysts to lower the required temperature and improve yields. Metal catalysts, especially those based on zinc, are noted for their high activity and cost-effectiveness. nih.gov Composite catalysts, such as mixed metal oxides, can also enhance the yield by optimizing the active metal composition. acs.org
The development of efficient, recyclable, and environmentally benign catalytic systems remains a key area of research for improving the synthesis of aryl isocyanates like this compound.
Optimization of Reaction Parameters for Enhanced Selectivity and Yield
Comprehensive research detailing the optimization of reaction parameters for the synthesis of this compound is not present in the accessible scientific literature. The synthesis of isocyanates, particularly through phosgenation, is sensitive to a variety of factors that can significantly influence the outcome of the reaction. These parameters typically include temperature, reaction time, the nature of the solvent, the concentration of reactants, and the presence and type of any catalysts or additives.
For a hypothetical optimization study based on the phosgenation of 2,4,5-trimethylaniline, key parameters would be systematically varied to determine their effect on product yield and purity.
Key Parameters for Optimization:
Temperature: The initial reaction of the amine with the phosgenating agent is often conducted at low temperatures to control the exothermic reaction and prevent side reactions. The subsequent thermal decomposition of the intermediate carbamoyl chloride requires higher temperatures. Finding the optimal temperature profile is crucial for maximizing yield.
Solvent: The choice of solvent is critical. It must be inert to the highly reactive reagents and intermediates. Common solvents for phosgenation include chlorinated hydrocarbons, toluene, or xylenes. The solvent's polarity and boiling point can affect reaction rates and product isolation.
Reactant Stoichiometry: The molar ratio of the phosgenating agent to the amine is a key factor. An excess of the phosgenating agent is often used to ensure complete conversion of the amine, but this can also lead to the formation of undesired byproducts if not carefully controlled.
Reaction Time: Sufficient reaction time is necessary for both the formation of the carbamoyl chloride and its subsequent conversion to the isocyanate. Monitoring the reaction progress, for instance by infrared (IR) spectroscopy to observe the disappearance of the amine and appearance of the isocyanate peak (~2270 cm⁻¹), is essential to determine the optimal duration.
Without specific experimental research, a detailed data table illustrating the impact of these parameters on the synthesis of this compound cannot be constructed. The table below represents a hypothetical framework for how such optimization data would be presented.
| Entry | Phosgenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| 1 | Triphosgene (B27547) | Toluene | 0 to 110 | 4 | Data not available | Data not available |
| 2 | Triphosgene | Chlorobenzene | 0 to 130 | 4 | Data not available | Data not available |
| 3 | Diphosgene | Xylene | 20 to 140 | 5 | Data not available | Data not available |
| 4 | Triphosgene | Toluene | 20 to 110 | 6 | Data not available | Data not available |
This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.
Further empirical research is required to elucidate the optimal conditions for the synthesis of this compound and to populate such a table with scientifically validated findings.
Chemical Reactivity and Mechanistic Investigations of 1 Isocyanato 2,4,5 Trimethylbenzene
Nucleophilic Addition Reactions of the Isocyanate Moiety
The core reactivity of isocyanates involves the addition of nucleophiles to the carbon-nitrogen double bond. wikipedia.org The general mechanism involves the attack of a nucleophile, such as an amine or an alcohol, on the electrophilic carbon of the isocyanate group.
The reaction between 1-isocyanato-2,4,5-trimethylbenzene and primary or secondary amines results in the formation of substituted urea (B33335) derivatives. This reaction is typically rapid and proceeds without the need for a catalyst. commonorganicchemistry.comcommonorganicchemistry.com The nitrogen atom of the amine acts as the nucleophile, attacking the isocyanate carbon to form a zwitterionic intermediate, which then quickly rearranges to the stable urea product. nih.gov
The general reaction is as follows: R-N=C=O + R'R''NH → R-NH-C(=O)-NR'R'' researchgate.net
Primary amines generally react faster with isocyanates than secondary amines, a difference attributed to both electronic and steric factors. researchgate.netpoliuretanos.net While secondary amines are often considered more nucleophilic, the increased steric bulk around the nitrogen can hinder its approach to the isocyanate. researchgate.net
Table 1: Illustrative Reactivity of Amines with Isocyanates
| Amine Type | General Reactivity | Product |
|---|---|---|
| Primary Amine (R'NH₂) | High | N,N'-disubstituted urea |
This table provides a generalized view of the reactivity. Actual reaction rates can be influenced by solvent, temperature, and the specific structures of the reactants.
This compound reacts with alcohols to yield carbamate (B1207046) (urethane) derivatives. nih.govresearchgate.net This reaction is fundamental to the production of polyurethanes when diisocyanates and polyols are used. scispace.com The reaction with alcohols is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organometallic compound, to proceed at a practical rate. poliuretanos.netrsc.org
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. kuleuven.be Kinetic studies have suggested that the reaction may involve multiple alcohol molecules, forming a complex that facilitates the proton transfer to the isocyanate nitrogen. kuleuven.be Primary alcohols are typically more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, largely due to increasing steric hindrance. kuleuven.benasa.gov
Table 2: Factors Influencing Carbamate Formation from this compound
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Alcohol Type | Primary > Secondary > Tertiary | Decreasing steric hindrance allows for easier nucleophilic attack. kuleuven.benasa.gov |
| Catalyst | Increases rate significantly | Catalysts like tertiary amines or organotin compounds activate the isocyanate or the alcohol. wikipedia.org |
| Solvent | Can influence rate and mechanism | The polarity and hydrogen-bonding capability of the solvent can affect the transition state. |
| Temperature | Increases rate | Provides the necessary activation energy for the reaction. |
Isocyanates, including this compound, are susceptible to hydrolysis upon contact with water. l-i.co.uk This reaction proceeds in a stepwise manner. Initially, the water molecule adds to the isocyanate group to form an unstable carbamic acid intermediate. l-i.co.ukreddit.com This intermediate then rapidly decomposes, releasing carbon dioxide and forming the corresponding primary amine, 2,4,5-trimethylaniline (B89559). l-i.co.ukresearchgate.net
Oligomerization and Polymerization Behavior
Under specific conditions, this compound can undergo self-reaction or react with multifunctional monomers to form larger molecular structures.
The reaction of isocyanates with polyols (molecules with multiple alcohol functional groups) is the cornerstone of polyurethane chemistry. msu.edudoxuchem.comresearchgate.net When a diisocyanate is reacted with a polyol, a linear or cross-linked polyurethane polymer is formed. scispace.comwikipedia.orgmdpi.com Although this compound is a monoisocyanate and cannot form a polymer on its own, its reaction with a diol would yield a simple diurethane molecule. To form a polyurethane, a di- or polyisocyanate is required. mdpi.com
The properties of the resulting polyurethane are highly dependent on the structure of the isocyanate and the polyol used. doxuchem.commdpi.com For instance, aromatic isocyanates like MDI and TDI generally exhibit faster reaction rates than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring. mdpi.com The resulting polyurethanes often have rigid hard segments derived from the isocyanate and flexible soft segments from the polyol. mdpi.commdpi.com
In the presence of specific catalysts, isocyanates can undergo cyclotrimerization, a process where three isocyanate molecules react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). rsc.orgresearchgate.nettue.nl This reaction is highly exothermic. nist.gov
For this compound, this would result in the formation of 1,3,5-tris(2,4,5-trimethylphenyl)isocyanurate. A wide range of catalysts can promote this reaction, including Lewis bases (such as tertiary amines and phosphines), organometallic compounds, and various salts. acs.orgtue.nlgoogle.com The formation of these isocyanurate rings within a polymer network, often by trimerizing a portion of the isocyanate groups in a polyurethane formulation, can significantly enhance the thermal stability, flame retardancy, and mechanical properties of the final material. tue.nltue.nl
Table 3: Common Catalyst Classes for Isocyanate Cyclotrimerization
| Catalyst Class | Examples | General Characteristics |
|---|---|---|
| Lewis Bases | Tertiary amines (e.g., DABCO), N-Heterocyclic Carbenes (NHCs), Phosphines. acs.org | Operate through a Lewis basic mechanism. tue.nl NHCs can be highly efficient. acs.org |
| Organometallic Compounds | Organotin compounds, Iron (II) and Manganese (II) complexes. rsc.orgtue.nl | Can offer high selectivity and operate under mild conditions. rsc.org |
| Salts | Potassium acetate, Potassium 2-ethylhexanoate, Ammonium (B1175870) salts. tue.nlresearchgate.net | Commonly used in industrial applications for both aromatic and aliphatic isocyanates. tue.nl |
Exploration of Other Polymerization Mechanisms
While anionic polymerization is a common route for isocyanates, the specific polymerization behavior of this compound is not extensively documented in publicly available research. However, drawing parallels with other isocyanates, it is plausible that it could undergo other forms of polymerization. For instance, certain isocyanates can be polymerized through coordination polymerization using organometallic catalysts. The steric bulk of the 2,4,5-trimethylphenyl group might influence the choice of catalyst and the resulting polymer architecture.
Furthermore, under specific conditions, cationic polymerization of isocyanates can be initiated, although it is less common. The electron-donating nature of the trimethyl-substituted ring could potentially stabilize a cationic intermediate, but this pathway remains to be experimentally verified for this specific compound. Ring-opening polymerization is not a typical mechanism for isocyanates themselves, but they can be co-polymerized with cyclic monomers in ring-opening copolymerizations.
Cycloaddition Reactions of the Isocyanate Group
The cumulative double bonds in the isocyanate functionality make it an excellent partner in cycloaddition reactions, providing a versatile route to various heterocyclic compounds.
The carbon-nitrogen double bond of the isocyanate group can participate in [2+2] cycloaddition reactions with electron-rich alkenes or alkynes. These reactions typically proceed through a stepwise mechanism involving a zwitterionic intermediate. The steric hindrance imposed by the ortho-methyl group on the 2,4,5-trimethylphenyl substituent would likely play a significant role in the regioselectivity and stereoselectivity of such reactions, potentially favoring addition to the less hindered face of the isocyanate.
As a dienophile, the C=N bond of this compound can react with 1,3-dienes in [4+2] cycloaddition (Diels-Alder) reactions to form six-membered nitrogen-containing heterocycles. The electronic nature of the diene and the isocyanate are crucial for the success of these reactions. The electron-donating methyl groups on the phenyl ring may slightly decrease the dienophilic character of the isocyanate, potentially requiring more reactive dienes or harsher reaction conditions. These cycloadditions are valuable for the synthesis of complex nitrogen-containing molecules.
Electrophilic and Radical Reactions at the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution by the three electron-donating methyl groups. The isocyanate group, being electron-withdrawing, would act as a deactivator and a meta-director. However, the strong activating and directing effects of the three methyl groups would likely dominate, leading to electrophilic substitution at the remaining vacant position on the ring.
Radical reactions involving the aromatic ring are also conceivable. For instance, radical halogenation could occur at the benzylic positions of the methyl groups under appropriate conditions. The isocyanate group itself can also participate in radical reactions, although this is less common than its ionic reactivity.
Kinetic and Mechanistic Studies of this compound Reactivity
Detailed kinetic and mechanistic studies on this compound are scarce in the available literature. However, general principles of physical organic chemistry allow for predictions regarding its reactivity.
The three methyl groups on the aromatic ring exert both steric and electronic effects that significantly influence the reactivity of the isocyanate group.
Electronic Effects: The methyl groups are electron-donating through hyperconjugation and induction. This increases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom of the isocyanate group. This increased electron density on the nitrogen can slightly reduce the electrophilicity of the isocyanate carbon, potentially slowing down reactions with nucleophiles compared to unsubstituted phenyl isocyanate.
Steric Effects: The ortho-methyl group at position 2 introduces significant steric hindrance around the isocyanate functionality. This steric bulk can impede the approach of nucleophiles to the electrophilic carbon of the isocyanate group, leading to a decrease in reaction rates. This effect would be particularly pronounced for bulky nucleophiles. The combination of steric hindrance and electronic donation makes this compound likely less reactive than phenyl isocyanate in many reactions.
Information regarding this compound is currently unavailable.
Extensive research has been conducted to gather information on the chemical reactivity and mechanistic investigations of this compound, with a specific focus on its reaction intermediates and transition states. However, detailed research findings, including data on the probing of these intermediates and transition states, could not be located in the available resources.
Similarly, efforts to find specific data tables related to the mechanistic pathways of this particular compound were unsuccessful. While information exists for related isomers such as 2,4,6-trimethylphenyl isocyanate and the parent aromatic hydrocarbon 1,2,4-trimethylbenzene (B165218), this information does not directly address the specific chemical behavior of this compound as requested.
Therefore, the generation of a detailed scientific article adhering to the provided outline on "Probing Reaction Intermediates and Transition States" for this compound is not possible at this time due to the absence of specific scientific literature and data.
Applications of 1 Isocyanato 2,4,5 Trimethylbenzene in Advanced Synthesis and Materials Science
Utilization in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy for rapidly synthesizing a large number of diverse, yet structurally related, molecules. 1-Isocyanato-2,4,5-trimethylbenzene serves as an excellent scaffold in this context due to the reliable and high-yielding reactivity of its isocyanate group.
The primary application of this compound in library synthesis is in the preparation of urea (B33335) and thiourea (B124793) analogues. The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isocyanate group.
For the synthesis of a urea library, this compound is reacted with a collection of diverse primary or secondary amines. Each unique amine yields a distinct N,N'-disubstituted urea, where one nitrogen atom is part of the trimethylbenzene moiety and the other is derived from the amine building block. This straightforward coupling reaction is highly efficient and typically proceeds to completion under mild conditions, making it ideal for automated or parallel synthesis platforms. nih.gov
The synthesis of thiourea libraries follows a similar principle. While direct reaction with thiols is not the standard route, these libraries can be generated by reacting this compound with aminothiols or by a two-step, one-pot process where a mono-thiourea is first formed and then reacted with the isocyanate. nih.gov Modern synthetic methods, including mechanochemical (ball-milling) and "on-water" techniques, have been developed to make the synthesis of urea and thiourea libraries more sustainable and efficient by reducing or eliminating the need for volatile organic solvents. nih.govorganic-chemistry.org
Reaction Overview: Library Synthesis
| Library Type | Reactant A | Reactant B (Diverse Building Blocks) | Resulting Linkage |
|---|---|---|---|
| Urea Analogues | This compound | Primary/Secondary Amines (R-NH₂) | Urea (-NH-CO-NH-R) |
| Thiourea Analogues | This compound | Pre-formed Thioureas or Aminothiols | Urea-Thiourea Hybrid |
The utility of this compound extends beyond just urea-based libraries. Its isocyanate group can react with a wide range of nucleophiles, allowing for the creation of extensive and diverse compound collections.
Key characteristics that make it a valuable core for diverse collections include:
Reactive Handle : The isocyanate group provides a reliable point of attachment for a vast array of chemical building blocks.
Structural Rigidity and Bulk : The trimethylbenzene (or pseudocumene) moiety provides a rigid, well-defined three-dimensional structure. The methyl groups add steric bulk, which can be crucial for influencing the biological activity or material properties of the final compounds.
Hydrophobicity : The aromatic ring and methyl groups impart significant lipophilicity, a property that can be systematically varied in the final library by choosing polar or nonpolar reaction partners.
By reacting this compound with libraries of alcohols, phenols, or thiols, chemists can generate large collections of carbamates and thiocarbamates, further expanding the chemical space accessible from this versatile starting material.
Contributions to Polymer and Advanced Material Development
In materials science, this compound is used to modify existing polymers or to be incorporated as a key component in the synthesis of new, high-performance materials.
Polyurethanes (PUs) are polymers formed from the reaction of diisocyanates with polyols. mdpi.com While di- or poly-functional isocyanates are required to build the polymer backbone, monofunctional isocyanates like this compound play a crucial role as chain-capping agents.
By introducing a controlled amount of this monofunctional isocyanate during polyurethane synthesis, polymer chemists can:
Control Molecular Weight : It reacts with the growing polymer chains, preventing further propagation and thus allowing for precise control over the average molecular weight of the final polymer.
Introduce End-Group Functionality : The bulky and hydrophobic 2,4,5-trimethylphenyl group is installed at the ends of the polymer chains. This can significantly alter the surface properties of the polyurethane, for example, by increasing its water resistance or modifying its interaction with other materials.
Modify Thermal Properties : The incorporation of rigid aromatic groups can influence the glass transition temperature and thermal stability of the polymer. tue.nl
The isocyanate group is a key reactive handle for creating complex, high-performance polymers such as polyamideimides, which are known for their excellent thermal stability and mechanical strength. Furthermore, isocyanate functionality can be combined with silane (B1218182) chemistry to create advanced hybrid materials.
Isocyanate-functional silanes are used as adhesion promoters and crosslinkers in coatings and sealants. cfmats.comhengdasilane.com this compound can be a precursor in the synthesis of a specialized silane coupling agent. Alternatively, it can be incorporated as a comonomer in the synthesis of polymers like polyamideimides, where silane-containing monomers are also present. In such an architecture, the this compound unit would contribute to the polymer's thermal resistance and mechanical properties, while the silane groups would provide a mechanism for moisture-curing or for strong adhesion to inorganic substrates like glass or metal. rsc.orggoogle.com
The creation of efficient gas-separation membranes is a significant area of materials research. The performance of these membranes often depends on creating a specific free volume architecture within the polymer matrix that allows certain gas molecules to pass through while blocking others.
Incorporating bulky, rigid side groups into a polymer is a known strategy to disrupt efficient chain packing, thereby increasing the fractional free volume. nih.gov The 2,4,5-trimethylphenyl group of the isocyanate is a prime example of such a bulky moiety. When polymers are synthesized using this compound, either as a side-chain or as a significant part of the main chain, the resulting material is expected to have a tailored microporous structure. This structure could potentially be optimized for the selective separation of specific gases, for instance, in applications like carbon capture or hydrogen purification. google.comdigitellinc.com
Derivatization for Functional Chemical Materials
The high reactivity of the isocyanate functional group makes this compound an excellent candidate for the derivatization of molecules to create functional chemical materials. The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols, forming stable carbamate (B1207046), urea, and thiocarbamate linkages, respectively. This reactivity is harnessed to modify polymers and surfaces to impart specific properties.
Creation of Chiral Stationary Phases for Enantioseparation
One of the most significant applications of aromatic isocyanates, including derivatives like this compound, is in the field of enantioselective chromatography. Chiral Stationary Phases (CSPs) are essential for the separation of enantiomers, which is critically important in the pharmaceutical and chemical industries. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used due to their excellent chiral recognition capabilities.
The creation of these CSPs often involves the chemical modification of the polysaccharide backbone with an isocyanate derivative. The isocyanate group reacts with the hydroxyl groups of the polysaccharide to form phenylcarbamate derivatives. The specific substitution pattern on the aromatic ring of the isocyanate is a determining factor in the enantioselectivity of the resulting CSP. The trimethyl substitution on the benzene (B151609) ring of this compound provides a unique steric and electronic environment, which influences the interactions between the CSP and the enantiomers of the analyte. These interactions, which include hydrogen bonding, π-π stacking, and dipole-dipole interactions, are responsible for the differential retention of enantiomers, leading to their separation.
The process involves immobilizing or coating the derivatized polysaccharide onto a solid support, typically silica (B1680970) gel, to be packed into a high-performance liquid chromatography (HPLC) column.
Table 1: Components of a Typical Polysaccharide-Based Chiral Stationary Phase
| Component | Role in Enantioseparation |
| Solid Support | Provides a high-surface-area, mechanically stable framework (e.g., Silica Gel). |
| Chiral Selector | The molecule responsible for differential interaction with enantiomers (e.g., Cellulose, Amylose). |
| Derivatizing Agent | Covalently links to the chiral selector to enhance its recognition ability (e.g., this compound). |
| Linkage | The stable bond formed between the selector and the agent (e.g., Carbamate bond). |
Modification of Biological Macromolecules for Research Probes
The same reactivity that makes this compound useful for creating CSPs also allows for its use in modifying biological macromolecules to create research probes. Biological macromolecules such as proteins, peptides, and nucleic acids possess various nucleophilic functional groups (e.g., -NH₂, -OH, -SH) on their surfaces and within their structures.
By reacting these macromolecules with this compound, the trimethylphenyl moiety can be covalently attached. This modification serves several purposes in research:
Labeling: The attached group can act as a tag for detection or purification.
Structural Probing: The introduction of a bulky, hydrophobic group can be used to probe active sites or study conformational changes in proteins.
Interaction Studies: Modifying a macromolecule can alter its interaction with other molecules, providing insight into binding mechanisms.
The trimethylphenyl group provides a hydrophobic and sterically defined probe that can be used to map nonpolar regions of a biopolymer's surface or to study how such modifications affect the macromolecule's biological function and interactions.
Table 2: Reactive Groups on Biological Macromolecules for Isocyanate Modification
| Functional Group | Found In | Resulting Linkage |
| Amine (-NH₂) | Lysine residues, N-terminus of proteins | Urea |
| Hydroxyl (-OH) | Serine, Threonine, Tyrosine residues | Carbamate |
| Thiol (-SH) | Cysteine residues | Thiocarbamate |
Precursor Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates
While specific, large-scale applications of this compound as a direct precursor for named commercial agrochemicals or pharmaceuticals are not extensively documented in public literature, its role can be understood from its chemical nature and the known applications of its parent compound, 1,2,4-trimethylbenzene (B165218) (also known as pseudocumene).
1,2,4-trimethylbenzene is a known starting material in the synthesis of various chemicals, including dyes and pharmaceuticals. nih.govwikipedia.org The conversion of this hydrocarbon to the isocyanate derivative introduces a highly versatile functional group, enabling its incorporation into more complex molecular structures. Isocyanates are key intermediates in the synthesis of ureas and carbamates, which are structural motifs present in many biologically active compounds, including certain herbicides, insecticides, and therapeutic drugs.
The 2,4,5-trimethylphenyl portion of the molecule provides a specific substitution pattern that can be crucial for the biological activity of a target molecule. By using this compound, synthetic chemists can introduce this specific structural unit in a single step, for example, by reacting it with an amine or alcohol functional group on another intermediate. This makes it a valuable building block for the combinatorial synthesis and lead optimization phases of drug and agrochemical discovery.
Table 3: Potential Applications Derived from the Precursor
| Industry | Potential Application of Derivatives | Rationale |
| Pharmaceuticals | Synthesis of novel therapeutic agents. | The precursor, 1,2,4-trimethylbenzene, is used in pharmaceutical manufacturing. nih.gov The isocyanate allows for the creation of urea and carbamate derivatives, common in drug structures. |
| Agrochemicals | Development of new herbicides or pesticides. | Phenyl-urea and carbamate structures are prevalent in many commercial agrochemicals. |
| Polymers/Resins | Creation of high-performance polymers. | The precursor is a building block for materials like mellitic anhydride, used in performance polymers. wikipedia.org |
Analytical Characterization Techniques in Research on 1 Isocyanato 2,4,5 Trimethylbenzene
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable tools for probing the molecular structure of 1-isocyanato-2,4,5-trimethylbenzene and verifying its identity.
Infrared (IR) spectroscopy is a powerful and rapid method for the identification of the isocyanate functional group (-N=C=O) in this compound. The isocyanate group exhibits a strong and characteristic absorption band due to the asymmetric stretching vibration of the N=C=O bond. This peak is typically observed in the spectral region of 2250-2280 cm⁻¹. The presence of a prominent band in this region is a clear indicator of the isocyanate functionality.
In addition to the isocyanate peak, the IR spectrum of this compound will also display absorptions characteristic of the substituted benzene (B151609) ring. These include:
Aromatic C-H stretching vibrations: Typically appearing above 3000 cm⁻¹.
C-H stretching vibrations of the methyl groups: Occurring in the range of 2850-3000 cm⁻¹.
Aromatic C=C ring stretching vibrations: Observed in the 1450-1600 cm⁻¹ region.
C-H bending vibrations: These produce patterns in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the 1,2,4,5-tetrasubstituted benzene ring. For instance, the IR spectrum of 1,3,5-trimethylbenzene shows strong absorptions from 3080 to 3030 cm⁻¹ for aryl C-H stretching and from 2975 to 2845 cm⁻¹ for alkyl C-H stretching docbrown.info.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Methyl C-H | Stretch | 2850 - 3000 | Medium to Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium |
| C-H | Bend (out-of-plane) | Fingerprint Region | Characteristic Pattern |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the substitution pattern, there will be two aromatic protons in different chemical environments, and three methyl groups. The expected signals are:
Aromatic Protons: Two singlets are anticipated for the two non-equivalent aromatic protons. Their chemical shifts would typically be in the range of 6.5-7.5 ppm.
Methyl Protons: The three methyl groups will likely appear as three distinct singlets in the region of 2.0-2.5 ppm. The integration of these signals would correspond to a 3:3:3 proton ratio. For comparison, the ¹H NMR spectrum of the related 1,3,5-trimethylbenzene shows a singlet at approximately 2.26 ppm for the nine equivalent methyl protons and a singlet at around 6.78 ppm for the three equivalent aromatic protons docbrown.info.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for:
Isocyanate Carbon: The carbon of the -N=C=O group is expected to have a chemical shift in the range of 120-130 ppm.
Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbons bearing the methyl groups and the isocyanate group will have different chemical shifts from the carbons bearing hydrogen atoms. Predicted ¹³C NMR data for 1,2,4-trimethylbenzene (B165218) shows signals in the aromatic region between approximately 126 and 137 ppm hmdb.cafoodb.ca.
Methyl Carbons: Three distinct signals for the three non-equivalent methyl groups are expected in the upfield region of the spectrum, typically between 15 and 25 ppm.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Aromatic-H | 6.5 - 7.5 | Two Singlets |
| ¹H | Methyl-H | 2.0 - 2.5 | Three Singlets |
| ¹³C | Isocyanate-C | 120 - 130 | Singlet |
| ¹³C | Aromatic-C | 120 - 140 | Six Singlets |
| ¹³C | Methyl-C | 15 - 25 | Three Singlets |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands are primarily due to the π → π* transitions of the substituted benzene ring. The spectrum is expected to show characteristic absorption maxima. For instance, 1,2,4-trimethylbenzene exhibits maximum absorption at 196 nm and in the 204-220 nm range nih.gov. Similarly, mesitylene (B46885) (1,3,5-trimethylbenzene) shows UV absorption bands in the ultraviolet region nist.gov. The presence of the isocyanate group may cause a slight shift in the position and intensity of these absorption bands compared to the parent trimethylbenzene.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isocyanates. Due to their high reactivity, isocyanates are often derivatized before analysis to form stable, UV-absorbing or fluorescent compounds. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (B120316) or similar reagents. The resulting urea (B33335) derivative can then be readily separated and quantified.
A typical HPLC method for the analysis of derivatized this compound would involve:
Stationary Phase: A C18 reversed-phase column is commonly used.
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water or a buffer solution is often employed to achieve good separation.
Detection: A UV detector is suitable for the analysis of the derivatized compound. The selection of the detection wavelength would depend on the absorption maximum of the specific derivative.
The retention time of the derivatized this compound would be a characteristic parameter for its identification under specific chromatographic conditions. Quantification is achieved by comparing the peak area of the sample to that of a series of standards of known concentrations epa.govresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively volatile compound, can be analyzed by GC-MS. This technique is particularly useful for identifying and quantifying the compound in complex mixtures, such as reaction products or environmental samples.
In a typical GC-MS analysis:
Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The retention time is a characteristic feature for identification.
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fingerprint of the molecule, allowing for its unambiguous identification. The molecular ion peak would confirm the molecular weight of the compound, and the fragmentation pattern would provide structural information. For example, GC-MS has been successfully used for the determination of 1,2,4-trimethylbenzene in various matrices.
The following table outlines a general approach for GC-MS analysis of this compound.
| Parameter | Description |
| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) |
| Injector Temperature | Sufficiently high to ensure complete vaporization without thermal decomposition |
| Oven Temperature Program | A temperature gradient to ensure good separation of components with different boiling points |
| Carrier Gas | Helium or Hydrogen |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Time-of-Flight (TOF) analyzer |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.netorientjchem.org This technique utilizes columns packed with sub-2 µm particles, which operate at higher pressures to achieve more efficient separations and shorter run times. orientjchem.orgijraset.comneliti.com
In the analysis of aromatic isocyanates like this compound, UPLC is often coupled with a mass spectrometry detector (UPLC-MS). nih.gov Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, a common strategy involves derivatization. The isocyanate is typically reacted with a reagent such as di-n-butylamine (DBA) to form a stable urea derivative, which can then be readily analyzed. Another approach involves the hydrolysis of the isocyanate to its corresponding amine, 2,4,5-trimethylaniline (B89559), followed by derivatization and analysis. nih.govnih.gov
A typical UPLC method for the derivatized this compound would employ a reversed-phase column, such as a C18 column. nih.gov Gradient elution is commonly used to effectively separate the analyte from other components in the sample matrix. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol. nih.govepa.gov The high resolving power of UPLC allows for the separation of isomeric compounds, which is critical for unambiguous identification. neliti.com
Table 1: Illustrative UPLC Method Parameters for Analysis of Derivatized this compound
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1 M Ammonium Acetate in Water, pH 6.2 epa.gov |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes nih.gov |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL ijraset.com |
| Detector | Tandem Mass Spectrometer |
This table presents a hypothetical set of parameters based on established methods for similar aromatic isocyanates. ijraset.comneliti.comnih.govepa.gov
Advanced Mass Spectrometry Techniques for Molecular Identification
Mass spectrometry (MS) is an indispensable tool for the molecular identification of this compound, providing data on its mass, elemental formula, and structure.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers, provides highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of the parent ion of this compound. The molecular formula of this compound is C₁₀H₁₁NO. sigmaaldrich.com By measuring the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), HRMS can confidently distinguish its elemental formula from other potential formulas with the same nominal mass.
For example, the protonated molecule, [M+H]⁺, would be analyzed. The instrument measures the exact m/z of this ion, and software is used to generate a list of possible elemental compositions that fit the measured mass within a specified tolerance. The high accuracy of the measurement significantly reduces the number of possible formulas, often leaving C₁₀H₁₂NO⁺ as the only logical candidate.
Table 2: Theoretical vs. Measured Mass for [M+H]⁺ of this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Theoretical Monoisotopic Mass | 161.08406 u |
| Theoretical m/z of [M+H]⁺ | 162.09134 u |
| Hypothetical HRMS Measured m/z | 162.09131 u |
| Mass Accuracy (ppm) | -0.185 ppm |
This table illustrates the principle of HRMS for elemental composition determination.
Tandem Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of a compound by analyzing its fragmentation patterns. nih.govnih.gov In an MS/MS experiment, the molecular ion of this compound (or its derivative) is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. researchgate.net The fragmentation pattern serves as a structural fingerprint. chemrxiv.org
For this compound (molecular weight 161.19 g/mol ), the fragmentation of the protonated molecular ion (m/z 162.1) would be expected to follow pathways characteristic of aromatic isocyanates and trimethylbenzene isomers. docbrown.info
Key expected fragmentation pathways include:
Loss of the isocyanate group: A primary fragmentation would likely be the cleavage of the N=C=O group, although this may occur in steps.
Loss of a methyl radical (CH₃•): Fragmentation of the trimethyl-substituted benzene ring is expected, leading to a prominent ion at m/z 146.1. This results from the cleavage of a C-C bond between the ring and a methyl group. docbrown.info
Formation of a tropylium-like ion: Aromatic compounds often rearrange to form stable cyclic ions. The ion at m/z 119 or 91 is characteristic of many benzene derivatives. docbrown.info
The analysis of these specific fragment ions and their relative abundances allows for the detailed structural confirmation of this compound, distinguishing it from its isomers, such as 1-Isocyanato-2,4,6-trimethylbenzene. nih.govchemrxiv.org
Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 162.1 | 146.1 | CH₄ | Loss of a methyl group with hydrogen rearrangement |
| 162.1 | 119.1 | C₂H₅N | Loss of a methyl group and HCN |
| 146.1 | 119.1 | HCN | Loss of hydrogen cyanide from the m/z 146 ion |
| 119.1 | 91.1 | C₂H₄ | Loss of ethylene, formation of tropylium (B1234903) ion docbrown.info |
This table outlines plausible fragmentation pathways based on general principles of mass spectrometry for similar aromatic structures. docbrown.info
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1-isocyanato-2,4,5-trimethylbenzene. nanobioletters.comresearchgate.net These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. nanobioletters.com For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the isocyanate group and a region of positive potential around the carbon atom of the NCO group, indicating its susceptibility to nucleophilic attack. nanobioletters.com
Table 1: Illustrative Electronic Properties of an Aromatic Isocyanate Calculated via DFT (Note: This data is illustrative for a generic aromatic isocyanate and not specific to this compound)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.8 D | Indicates overall polarity of the molecule |
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling is instrumental in mapping out the reaction mechanisms and energy landscapes for reactions involving this compound. This is particularly relevant for its reactions with nucleophiles such as alcohols, amines, and water, which are central to the formation of urethanes, ureas, and other derivatives. mdpi.comresearchgate.netnih.gov
By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. mdpi.com For instance, the reaction of an aromatic isocyanate with an alcohol to form a urethane (B1682113) can be modeled to determine the activation energy, which provides a measure of the reaction rate. nih.govresearchgate.net Studies on phenyl isocyanate have shown that these reactions can proceed through various mechanisms, including concerted and stepwise pathways, and can be influenced by catalysts. mdpi.comresearchgate.net For this compound, computational models could predict how the steric hindrance and electronic effects of the three methyl groups influence the reaction barrier and mechanism compared to unsubstituted phenyl isocyanate.
Table 2: Exemplary Calculated Activation Energies for the Reaction of Phenyl Isocyanate with Methanol (Note: This data is based on studies of phenyl isocyanate and serves as an example of what could be calculated for this compound)
| Reaction Pathway | Catalyst | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| Uncatalyzed | None | ~130 |
| Catalyzed | Tertiary Amine | ~30-50 |
Prediction of Spectroscopic Parameters
Theoretical methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound. This includes the prediction of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-visible absorption spectra. nanobioletters.comwisc.educapes.gov.brnih.gov
NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. wisc.edu These calculations, when compared with experimental spectra, can aid in the definitive assignment of signals, especially for the aromatic protons and carbons where the substitution pattern can lead to complex spectra. acs.org Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum, such as the characteristic strong absorption of the N=C=O asymmetric stretch. nanobioletters.com
Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a hypothetical table to illustrate the type of data that can be generated. Actual values would require specific calculations.)
| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic H (position 3) | ~7.1 | Singlet |
| Aromatic H (position 6) | ~6.9 | Singlet |
| Methyl H (position 2) | ~2.3 | Singlet |
| Methyl H (position 4) | ~2.2 | Singlet |
| Methyl H (position 5) | ~2.2 | Singlet |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions in the liquid phase or in solution. nsf.govfigshare.commdpi.com While the benzene (B151609) ring itself is rigid, rotation around the C-N bond connecting the ring to the isocyanate group can be explored.
MD simulations can model the interactions between multiple molecules of this compound, helping to understand the structure of the liquid state and predict bulk properties. Furthermore, simulations in different solvents can shed light on solvation effects and how they might influence reactivity. For larger systems involving this molecule, such as in the formation of polyurethanes, MD simulations are crucial for understanding the structure and dynamics of the resulting polymer chains. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies related to Reactivity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity, which in this context would be their chemical reactivity. nih.gov While no specific QSAR studies on the reactivity of this compound were found, this approach could be applied to a series of substituted phenyl isocyanates.
By calculating various molecular descriptors (e.g., electronic, steric, and topological parameters) for a set of related isocyanates and correlating them with experimentally determined reaction rates, a QSAR model could be developed. Such a model could then be used to predict the reactivity of other compounds in the series, including this compound. The electronic effect of the three methyl groups and the steric hindrance they introduce would be key parameters in such a model. nih.govpcimag.com
Future Research Directions and Translational Opportunities
Sustainable and Green Chemistry Routes for Isocyanate Synthesis
The conventional synthesis of isocyanates often involves the use of highly toxic and corrosive reagents like phosgene (B1210022). echemi.com This has spurred significant research into developing greener and more sustainable alternatives. For 1-isocyanato-2,4,5-trimethylbenzene, future research could focus on the following phosgene-free synthetic pathways:
Reductive Carbonylation: A promising green alternative is the direct reductive carbonylation of 2,4,5-trimethylnitrobenzene. This method uses carbon monoxide as a carbonyl source and a suitable reducing agent, often in the presence of a catalyst. Investigating various catalytic systems, such as those based on palladium or rhodium, could lead to an efficient and environmentally benign synthesis of this compound.
Curtius, Hofmann, and Lossen Rearrangements: These classical rearrangement reactions offer phosgene-free routes to isocyanates from carboxylic acids, amides, and hydroxamic acids, respectively. Research into applying these methods for the synthesis of this compound from the corresponding 2,4,5-trimethylbenzoic acid derivatives could provide valuable synthetic protocols. The challenge lies in optimizing reaction conditions to achieve high yields and purity.
Use of Triphosgene (B27547): As a safer alternative to gaseous phosgene, solid triphosgene can be employed for the synthesis of isocyanates from amines. researchgate.net The reaction of 2,4,5-trimethylaniline (B89559) with triphosgene would be a straightforward approach to produce this compound on a laboratory scale, with improved safety and handling. researchgate.net
A comparative analysis of these potential green synthesis routes is presented in the table below.
| Synthesis Route | Precursor | Key Reagents | Potential Advantages | Research Focus |
| Reductive Carbonylation | 2,4,5-Trimethylnitrobenzene | Carbon Monoxide, Reducing Agent, Catalyst | Atom economy, avoids phosgene | Catalyst development, optimization of reaction conditions |
| Curtius Rearrangement | 2,4,5-Trimethylbenzoyl Azide (B81097) | Heat or UV light | Phosgene-free | Synthesis of the azide precursor, control of side reactions |
| Hofmann Rearrangement | 2,4,5-Trimethylbenzamide | Bromine, Strong Base | Utilizes readily available amides | Yield optimization, minimizing byproducts |
| Lossen Rearrangement | 2,4,5-Trimethyl hydroxamic acid | Activating Agent | Mild reaction conditions | Synthesis of the hydroxamic acid, screening of activating agents |
| Triphosgene Method | 2,4,5-Trimethylaniline | Triphosgene, Base | Safer than phosgene, good for lab scale | Optimization of stoichiometry and reaction time |
Development of Novel Catalytic Systems for Selective Transformations
The isocyanate group is highly reactive towards a variety of nucleophiles, and the development of selective catalysts is crucial to control its transformations. For this compound, research into novel catalytic systems could unlock a range of valuable products.
Cyclotrimerization Catalysts: The cyclotrimerization of isocyanates to form highly stable isocyanurate rings is a key reaction in the production of polyurethane foams and coatings. tue.nl Investigating the use of various catalysts, such as carboxylates, metal-based catalysts, and Lewis bases, for the cyclotrimerization of this compound could lead to the synthesis of novel polyisocyanurates with tailored thermal and mechanical properties. tue.nlnih.gov
Catalysts for Urethane (B1682113) Formation: The reaction of isocyanates with alcohols to form urethanes is fundamental to polyurethane chemistry. The development of catalysts that can selectively promote the reaction of this compound with specific polyols would be highly beneficial. Non-tin catalysts, such as those based on zirconium or bismuth, are of particular interest due to their lower toxicity. wernerblank.com
Asymmetric Catalysis: The development of chiral catalysts for the asymmetric transformation of this compound could open doors to the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals and materials science.
Exploration of Unconventional Reaction Pathways and Novel Product Formation
Beyond the well-established reactions of isocyanates, there is a growing interest in exploring unconventional reaction pathways to generate novel chemical structures.
Insertion Reactions: The insertion of this compound into metal-carbon or metal-hydrogen bonds of organometallic complexes could lead to the formation of novel metallacycles and organometallic polymers with unique electronic and catalytic properties.
[2+2] and [4+2] Cycloadditions: The isocyanate group can participate in cycloaddition reactions with a variety of unsaturated compounds. Exploring the cycloaddition chemistry of this compound with alkenes, alkynes, and dienes could yield a diverse range of heterocyclic compounds with potential biological activities.
Reactions with Silyl (B83357) Compounds: The reaction of isocyanates with silyl compounds can lead to the formation of silyl-urethanes and other silicon-containing organic molecules. Investigating such reactions with this compound could result in novel monomers for silicone-based polymers.
Integration of this compound into Smart Materials and Responsive Polymers
The unique substitution pattern of this compound could be leveraged to create "smart" materials that respond to external stimuli.
Shape-Memory Polymers: The incorporation of this compound into polyurethane networks could influence the hard segment domains, which are crucial for shape-memory properties. The bulky trimethylphenyl group might be used to tune the glass transition temperature and the crosslinking density, thereby tailoring the shape-memory behavior.
Self-Healing Materials: Isocyanate-containing microcapsules can be embedded into a polymer matrix to create self-healing materials. Upon damage, the microcapsules would rupture, releasing this compound to react with atmospheric moisture or other functional groups in the matrix to repair the crack. The reactivity of this specific isocyanate would need to be optimized for efficient healing.
Stimuli-Responsive Gels: By incorporating this compound into polymer backbones, it may be possible to create gels that respond to changes in temperature, pH, or light. The trimethylphenyl group could influence the swelling behavior and the mechanical properties of the gel.
Computational Design of Advanced Isocyanate-Based Molecules with Targeted Reactivity
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. mdpi.com
DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. mdpi.com Such studies can provide insights into the influence of the trimethyl substitution pattern on the electrophilicity of the isocyanate carbon and the geometry of the molecule.
Molecular Dynamics Simulations: Molecular dynamics simulations can be used to model the behavior of polymers and materials containing this compound. nih.gov These simulations can help in understanding the morphology of polyurethane foams, the dynamics of shape-memory polymers, and the self-assembly of isocyanate-based smart materials.
In Silico Screening: Computational methods can be used to screen virtual libraries of isocyanate derivatives for specific properties. This approach could accelerate the discovery of novel isocyanate-based molecules with targeted reactivity for applications in catalysis, materials science, and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Isocyanato-2,4,5-trimethylbenzene, and how can purity be verified?
- Methodology :
- Synthesis : Utilize 2,4,5-trimethylaniline as a precursor. React with thiophosgene (Cl₂C=S) or phosgene (COCl₂) in anhydrous tetrahydrofuran (THF) at 0–5°C under inert gas (e.g., N₂). Maintain stoichiometric control (1:1.2 molar ratio of amine to thiophosgene) to minimize side products like thioureas.
- Purification : Isolate the product via silica gel column chromatography using hexane/ethyl acetate (9:1 v/v) as the eluent. Monitor by TLC (Rf ≈ 0.6–0.7) .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.2–2.4 ppm for methyl groups, δ 120–130 ppm for aromatic carbons) and HRMS (expected [M+H]+: 192.0984). Compare with crystallographic data (e.g., C–N=C=O bond angles ≈ 120°) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
